2-Fluoro-6-(trifluoromethyl)phenacyl bromide
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Overview
Description
2-Fluoro-6-(trifluoromethyl)phenacyl bromide is a chemical compound with the molecular formula C9H5BrF4O and a molecular weight of 285.04 g/mol . It is also known by its IUPAC name, 2-bromo-1-[2-fluoro-6-(trifluoromethyl)phenyl]ethanone . This compound is characterized by the presence of a bromine atom, a fluoro group, and a trifluoromethyl group attached to a phenyl ring. It is commonly used in various chemical reactions and research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-(trifluoromethyl)phenacyl bromide typically involves the bromination of 2-fluoro-6-(trifluoromethyl)acetophenone. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction conditions usually involve maintaining a low temperature to control the reactivity of bromine and to prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-(trifluoromethyl)phenacyl bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like dimethyl sulfoxide or ethanol.
Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Major Products
Nucleophilic Substitution: Formation of substituted phenacyl derivatives.
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or hydrocarbons.
Scientific Research Applications
2-Fluoro-6-(trifluoromethyl)phenacyl bromide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Fluoro-6-(trifluoromethyl)phenacyl bromide involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group, allowing nucleophiles to attack the carbonyl carbon, leading to the formation of various substituted products. The fluoro and trifluoromethyl groups enhance the compound’s reactivity and stability by influencing the electronic properties of the phenyl ring .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-6-(trifluoromethyl)benzyl bromide: Similar in structure but with a benzyl group instead of a phenacyl group.
2-Fluoro-3-(trifluoromethyl)phenacyl bromide: Similar but with the fluoro group at the 3-position instead of the 2-position.
2-Bromo-6-(trifluoromethyl)phenacyl bromide: Similar but with an additional bromine atom on the phenyl ring.
Uniqueness
2-Fluoro-6-(trifluoromethyl)phenacyl bromide is unique due to the specific positioning of the fluoro and trifluoromethyl groups on the phenyl ring, which significantly influences its reactivity and stability. This unique arrangement makes it a valuable reagent in various chemical reactions and research applications .
Properties
IUPAC Name |
2-bromo-1-[2-fluoro-6-(trifluoromethyl)phenyl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF4O/c10-4-7(15)8-5(9(12,13)14)2-1-3-6(8)11/h1-3H,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMNJIOWQNVZGTK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)CBr)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40381128 |
Source
|
Record name | 2-Fluoro-6-(trifluoromethyl)phenacyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40381128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
223785-85-1 |
Source
|
Record name | 2-Fluoro-6-(trifluoromethyl)phenacyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40381128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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